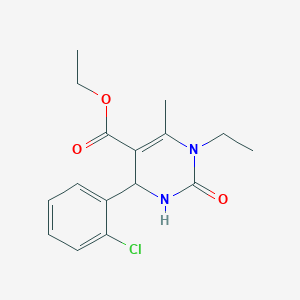
Ethyl 4-(2-chlorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2-chlorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H19ClN2O3 and its molecular weight is 322.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(2-chlorophenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 17994-63-7) is a compound belonging to the tetrahydropyrimidine class, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Molecular Formula : C14H15ClN2O3
Molecular Weight : 294.73 g/mol
Structure : The compound features a tetrahydropyrimidine ring with a carboxylate group and a chlorophenyl substituent, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains such as E. coli and S. aureus due to their ability to inhibit essential bacterial enzymes and disrupt cellular processes .
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition observed | |
| Staphylococcus aureus | Moderate activity | |
| Candida albicans | Effective antifungal |
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies have demonstrated that tetrahydropyrimidine derivatives can induce apoptosis in cancer cell lines. The presence of the chlorophenyl group is believed to enhance the cytotoxic effects against tumor cells by modulating signaling pathways involved in cell survival .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in metabolic pathways of pathogens.
- Cell Membrane Disruption : They may disrupt the integrity of microbial cell membranes leading to cell lysis.
- Apoptosis Induction : In cancer cells, these compounds can trigger programmed cell death through intrinsic pathways.
Study 1: Antimicrobial Efficacy
A study conducted by Nagaraj and Reddy (2008) synthesized several pyrimidine derivatives and tested their antimicrobial activities. The results showed that certain modifications to the pyrimidine structure significantly enhanced their efficacy against both gram-positive and gram-negative bacteria .
Study 2: Antitumor Potential
In a separate investigation focusing on the antitumor effects of tetrahydropyrimidines, researchers found that ethyl 4-(2-chlorophenyl)-1-ethyl-6-methyl-2-oxo exhibited promising cytotoxicity against HeLa cells. The study concluded that structural modifications could lead to improved therapeutic agents for cancer treatment .
Properties
IUPAC Name |
ethyl 6-(2-chlorophenyl)-3-ethyl-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-4-19-10(3)13(15(20)22-5-2)14(18-16(19)21)11-8-6-7-9-12(11)17/h6-9,14H,4-5H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBSLBPZRKCSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(NC1=O)C2=CC=CC=C2Cl)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














